5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one
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Overview
Description
5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of aziridine and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the aziridine intermediate. The aziridine ring can be synthesized through the reaction of cyclopropylmethylamine with an appropriate epoxide under basic conditions. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the aziridine-phenyl ether. Finally, the pyrrolidinone ring is introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize side products. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can yield aziridine N-oxides, while reduction can produce amines.
Scientific Research Applications
5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, which can lead to the inhibition of enzymes or disruption of cellular processes. The pyrrolidinone moiety may also contribute to the compound’s bioactivity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered ring structure, known for its high reactivity and use in polymer chemistry.
Pyrrolidinone: A compound with a five-membered lactam ring, commonly used in pharmaceuticals and as a solvent.
Uniqueness
5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one is unique due to the combination of aziridine and pyrrolidinone moieties in a single molecule. This structural feature imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17-8-7-16(18-17)13-3-5-15(6-4-13)21-11-14-10-19(14)9-12-1-2-12/h3-6,12,14,16H,1-2,7-11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPSTDQAPRXTGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)C4CCC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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